molecular formula C6H7FN2O B12362740 6-Ethyl-5-fluoropyrimidin-4(5H)-one

6-Ethyl-5-fluoropyrimidin-4(5H)-one

Cat. No.: B12362740
M. Wt: 142.13 g/mol
InChI Key: LMOXMQBDOLIGDE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Ethyl-5-fluoro-6-hydroxypyrimidine involves several steps:

Industrial Production Methods: The industrial production of 4-Ethyl-5-fluoro-6-hydroxypyrimidine follows similar synthetic routes but emphasizes the use of cheap and accessible reaction reagents, and mild and controllable reaction conditions to ensure scalability and cost-effectiveness .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

4-Ethyl-5-fluoro-6-hydroxypyrimidine is extensively used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 4-Ethyl-5-fluoro-6-hydroxypyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • 5-Fluoro-6-methylpyrimidin-4-ol
  • 4-Hydroxy-6-methylpyrimidine
  • 5-Amino-4,6-dihydroxypyrimidine

Comparison: 4-Ethyl-5-fluoro-6-hydroxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, it is particularly effective in the synthesis of triazole antifungal agents, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C6H7FN2O

Molecular Weight

142.13 g/mol

IUPAC Name

6-ethyl-5-fluoro-5H-pyrimidin-4-one

InChI

InChI=1S/C6H7FN2O/c1-2-4-5(7)6(10)9-3-8-4/h3,5H,2H2,1H3

InChI Key

LMOXMQBDOLIGDE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=NC(=O)C1F

Origin of Product

United States

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